molecular formula C14H11NO6 B13569369 1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cis-cyclopropane-1,2-dicarboxylate

1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cis-cyclopropane-1,2-dicarboxylate

Cat. No.: B13569369
M. Wt: 289.24 g/mol
InChI Key: XOUOODKYBADXFU-ZJUUUORDSA-N
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Description

The compound rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate is a complex organic molecule characterized by its unique structural features It contains a cyclopropane ring, a phthalimide moiety, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with a phthalimide compound under specific conditions. The reaction often requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the phthalimide moiety into an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylate
  • rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Uniqueness

The uniqueness of rac-1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl (1R,2S)-cyclopropane-1,2-dicarboxylate lies in its specific structural features, such as the cyclopropane ring and the phthalimide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

1-O-(1,3-dioxoisoindol-2-yl) 2-O-methyl (1S,2R)-cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C14H11NO6/c1-20-13(18)9-6-10(9)14(19)21-15-11(16)7-4-2-3-5-8(7)12(15)17/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1

InChI Key

XOUOODKYBADXFU-ZJUUUORDSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC(=O)C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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